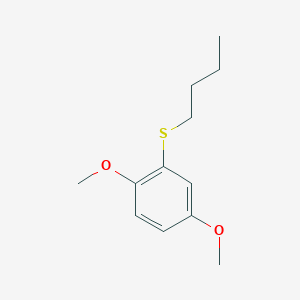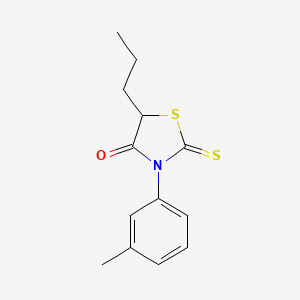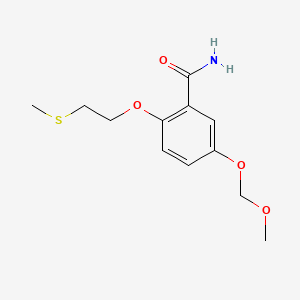
4-Amino-3,5-di-tert-butylphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-3,5-di-tert-butylphenol is an organic compound with the molecular formula C14H23NO. It is a derivative of phenol, characterized by the presence of two tert-butyl groups at the 3 and 5 positions and an amino group at the 4 position. This compound is known for its antioxidant properties and is used in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3,5-di-tert-butylphenol typically involves the reduction of the corresponding nitro compound. One common method is the reduction of 2,4-di-tert-butyl-5-nitrophenol using ammonium formate and palladium on activated carbon as a catalyst. The reaction is carried out in ethanol under reflux conditions for about 2 hours .
Industrial Production Methods
Industrial production methods for this compound often involve similar reduction processes but on a larger scale. The use of high-purity reactants and optimized reaction conditions ensures high yields and purity of the final product. Specific details on industrial production methods are often proprietary and may vary between manufacturers.
Análisis De Reacciones Químicas
Types of Reactions
4-Amino-3,5-di-tert-butylphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions typically involve the conversion of nitro groups to amino groups.
Substitution: The amino group can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Ammonium formate and palladium on activated carbon are commonly used for reduction.
Substitution: Reagents such as acyl chlorides and alkyl halides are used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenol derivatives.
Aplicaciones Científicas De Investigación
4-Amino-3,5-di-tert-butylphenol has several applications in scientific research:
Chemistry: Used as an antioxidant in polymer chemistry to prevent degradation of materials.
Biology: Investigated for its potential antifungal and antibacterial properties.
Mecanismo De Acción
The mechanism of action of 4-Amino-3,5-di-tert-butylphenol primarily involves its antioxidant properties. It neutralizes free radicals and reduces the production of reactive oxygen species (ROS), thereby preventing oxidative damage to cells and materials . The compound’s ability to inhibit monoamine oxidase (MAO) also contributes to its biological activity .
Comparación Con Compuestos Similares
Similar Compounds
2,4-Di-tert-butylphenol: Known for its antioxidant and antifungal properties.
3,5-Di-tert-butylphenol: Exhibits similar antioxidant activities and is used in various industrial applications.
2,6-Di-tert-butyl-4-aminophenol: Another phenol derivative with antioxidant properties.
Uniqueness
4-Amino-3,5-di-tert-butylphenol is unique due to the presence of both amino and tert-butyl groups, which enhance its antioxidant properties and make it a valuable compound in various applications. Its ability to inhibit MAO and its potential cytotoxic activity against cancer cells further distinguish it from other similar compounds .
Propiedades
Número CAS |
15197-89-4 |
|---|---|
Fórmula molecular |
C14H23NO |
Peso molecular |
221.34 g/mol |
Nombre IUPAC |
4-amino-3,5-ditert-butylphenol |
InChI |
InChI=1S/C14H23NO/c1-13(2,3)10-7-9(16)8-11(12(10)15)14(4,5)6/h7-8,16H,15H2,1-6H3 |
Clave InChI |
XEEMQCHTKWPXLQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC(=CC(=C1N)C(C)(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


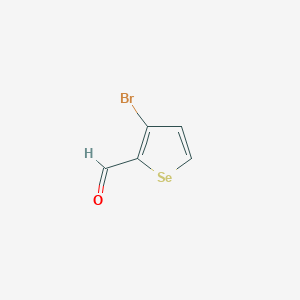
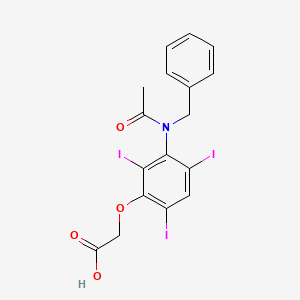
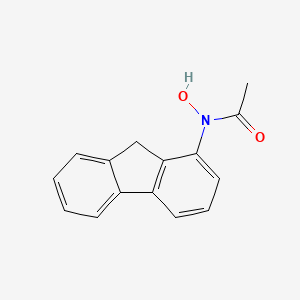
![[(2-Methylbutan-2-yl)peroxy]methanol](/img/structure/B14703858.png)
![6-[2-(6-Bromo-1,3-benzothiazol-2-yl)hydrazinylidene]-4-methylcyclohexa-2,4-dien-1-one](/img/structure/B14703862.png)
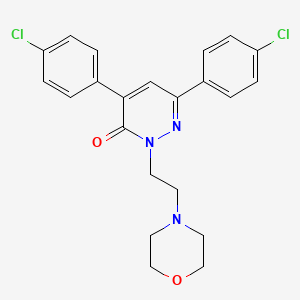
![[(3-Chlorobiphenyl-2-yl)oxy]acetic acid](/img/structure/B14703871.png)
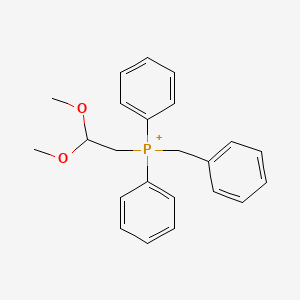
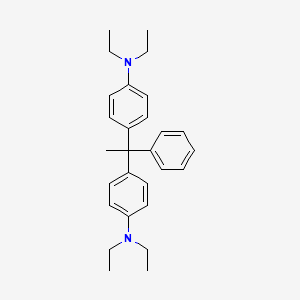
![1-Benzyl-4a,6a-dimethyl-1,3,4,4a,4b,5,6,6a,7,9,10,10a,10b,11-tetradecahydroquino[6,5-f]quinoline-2,8-dione](/img/structure/B14703881.png)
![4-[[2-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]acetyl]-methylamino]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14703885.png)
